molecular formula C16H14N4OS B5762481 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B5762481
M. Wt: 310.4 g/mol
InChI Key: KPUDZSBXKPUSPN-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Cyclopropyl and phenyl group introduction: These groups can be introduced via alkylation or arylation reactions.

    Thiazole ring formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Alternatively, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the thiazole ring.

    3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.

    3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-sulfonamide: Sulfonamide group instead of carboxamide.

Uniqueness

The presence of the thiazole ring and the specific positioning of the carboxamide group in 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.

Properties

IUPAC Name

5-cyclopropyl-2-phenyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-16-17-8-9-22-16)14-10-13(11-6-7-11)19-20(14)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDZSBXKPUSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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